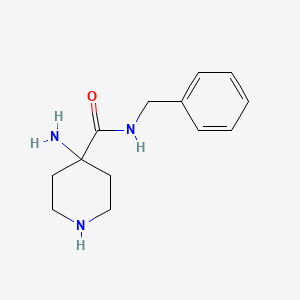

4-amino-N-benzylpiperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

4-amino-N-benzylpiperidine-4-carboxamide |

InChI |

InChI=1S/C13H19N3O/c14-13(6-8-15-9-7-13)12(17)16-10-11-4-2-1-3-5-11/h1-5,15H,6-10,14H2,(H,16,17) |

InChI Key |

LVLHNILVZVAAOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

The Piperidine Carboxamide Scaffold in Chemical Biology Research

The piperidine (B6355638) carboxamide scaffold is a privileged structure in the field of chemical biology and medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile starting point for drug discovery. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals due to its ability to influence a molecule's physicochemical properties, such as solubility and lipophilicity, and to present substituents in a well-defined three-dimensional orientation. thieme-connect.comthieme-connect.comresearchgate.net

When combined with a carboxamide group, the scaffold's utility is further expanded. The carboxamide linkage is a key structural feature in many biologically active compounds, offering hydrogen bonding capabilities that are crucial for molecular recognition at receptor and enzyme active sites.

Research has demonstrated the versatility of the piperidine carboxamide scaffold across a range of therapeutic areas. For instance, derivatives of piperidine-4-carboxamide have been identified as novel inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In the realm of oncology, 4-aminopiperidine-4-carboxamide (B8721957) derivatives have been developed as selective inhibitors of Protein Kinase B (Akt), a critical node in cell signaling pathways that is often dysregulated in cancer. acs.orgnih.gov Furthermore, various piperidine-4-carboxamide derivatives have been synthesized and evaluated for a spectrum of pharmacological activities, including analgesic, dopamine (B1211576) reuptake inhibition, and antibacterial effects. researchgate.net A related compound, 4-aminopiperidine-4-carboxamide, has even shown potential as an antiviral agent against coronaviruses. smolecule.com

Table 1: Applications of the Piperidine Carboxamide Scaffold in Research

| Research Area | Biological Target/Application | Example Scaffold |

|---|---|---|

| Neurodegenerative Disease | Secretory Glutaminyl Cyclase (sQC) Inhibitor | Piperidine-4-carboxamide |

| Oncology | Protein Kinase B (Akt) Inhibitor | 4-Aminopiperidine-4-carboxamide |

| Central Nervous System | Dopamine Reuptake Inhibitor, Analgesic | Piperidine-4-carboxamide |

| Infectious Disease | Antibacterial, Antiviral (Coronavirus) | Piperidine-4-carboxamide, 4-Aminopiperidine-4-carboxamide |

Research Contexts and Foundational Studies of 4 Amino N Benzylpiperidine 4 Carboxamide

Classical Synthetic Approaches to the Core Structure

The traditional synthesis of this compound relies on a series of well-established chemical transformations. These methods focus on the sequential construction of the piperidine scaffold and the introduction of the necessary amino, carboxylic acid, and N-benzyl groups.

Construction of the Piperidine Ring from Precursors

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common motif in many pharmaceuticals and bioactive molecules. nih.govwikipedia.org Its synthesis can be achieved through various intramolecular cyclization reactions. nih.gov One common strategy involves the cyclization of linear substrates containing a nitrogen source and electrophilic centers that can react to form the heterocyclic ring. nih.gov For instance, the double reductive amination of dicarbonyl compounds is a straightforward method for accessing the piperidine skeleton. chim.it

Strategies for Introducing Amino and Carboxylic Acid Functionalities

A key challenge in the synthesis of the target molecule is the geminal installation of an amino group and a carboxylic acid (or its amide derivative) at the C4 position of the piperidine ring. A common precursor for this is 4-aminopiperidine-4-carboxylic acid. nih.gov The synthesis of this intermediate can be achieved through methods like the Strecker amino acid synthesis, starting from a suitable piperidone precursor. The Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to yield the α-amino acid.

Alternatively, functionalization of a pre-existing piperidine ring can be employed. This can involve the introduction of a nitrile group at the 4-position, which can then be converted to the carboxylic acid, and the introduction of an amino group.

N-Benzylation and Carboxamide Formation Procedures

The final steps in the classical synthesis involve the N-benzylation of the piperidine nitrogen and the formation of the carboxamide.

N-Benzylation: The introduction of the benzyl group onto the piperidine nitrogen is typically achieved through nucleophilic substitution. This involves reacting the piperidine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. chemicalforums.com The choice of solvent and base can influence the reaction rate and yield.

Carboxamide Formation: The conversion of the carboxylic acid to a carboxamide can be accomplished through several standard methods. One common approach is the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with ammonia (B1221849) or a protected amine. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with ammonia to form the amide. google.com

Advanced Catalytic Methods and Efficient Synthesis Strategies for Derivatives

Modern synthetic chemistry offers more advanced and efficient methods for the construction of complex molecules like this compound and its derivatives. These methods often employ transition metal catalysis to achieve high selectivity and efficiency.

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful tool for the formation of carbon-nitrogen bonds. acs.org This reaction can be utilized to introduce the amino group at the 4-position of a suitably functionalized piperidine ring. For instance, a 4-halopiperidine derivative could be coupled with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. nih.gov This method offers a direct route to aminopiperidines and can tolerate a wide range of functional groups. researchgate.net

Below is a representative table of conditions that could be adapted for such a transformation based on general palladium-catalyzed amination protocols.

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Parameter | Condition |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, SPhos) |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including N-substituted piperidines. pearson.comnih.gov This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com

For the synthesis of N-benzylpiperidine derivatives, a piperidone can be reacted with benzylamine (B48309) in the presence of a reducing agent. umich.edu Alternatively, a piperidine can be reacted with benzaldehyde (B42025) to form an iminium ion, which is then reduced. pearson.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. chim.itpearson.com

The following table outlines typical components used in reductive amination for the synthesis of N-benzylpiperidines.

Table 2: Typical Reagents for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Solvent |

|---|---|---|---|

| Piperidin-4-one | Benzylamine | NaBH(OAc)₃, NaBH₃CN | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |

| Benzaldehyde | 4-Aminopiperidine (B84694) derivative | NaBH(OAc)₃, NaBH₃CN | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |

Multi-Component Reactions (e.g., Ugi Four-Component Reaction) for Diversification

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single synthetic operation to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, renowned for its ability to generate diverse libraries of compounds from readily available starting materials. nih.govnih.gov The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govtcichemicals.com

While this compound itself is a product of several reaction steps, its core structure, 4-aminopiperidine-4-carboxylic acid, can be accessed and diversified using Ugi-type reactions. A two-step sequence involving a Ugi-4CR has been developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This approach allows for the introduction of multiple points of diversity, which is crucial for building libraries of compounds for drug discovery. researchgate.net For instance, by varying the four components, a wide array of substituents can be incorporated around the piperidine core, enabling extensive structure-activity relationship (SAR) studies. This methodology has been successfully applied to the synthesis of complex pharmaceutical agents, demonstrating its power and versatility. researchgate.net

The general utility of the Ugi reaction in medicinal chemistry is well-established for creating peptide mimetics and other complex scaffolds in a single, atom-economical step. mdpi.com The ability to use bifunctional substrates further expands the possibilities, allowing for the creation of conformationally constrained analogues useful for mimicking peptides. researchgate.net

SNAr Reactions for Incorporating Hinge-Binding Moieties

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for installing aromatic and heteroaromatic systems onto scaffolds like this compound. This strategy is particularly vital in the design of kinase inhibitors, where specific heteroaromatic moieties are known to form key hydrogen bond interactions with the "hinge" region of the ATP-binding site of the enzyme.

In the development of Protein Kinase B (PKB/Akt) inhibitors, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has proven to be highly effective. nih.govebi.ac.uk The synthesis of these potent inhibitors involves a crucial SNAr reaction. Typically, a piperidine precursor, such as a derivative of 4-aminopiperidine-4-carboxamide, is reacted with an activated heterocyclic electrophile like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. semanticscholar.org

The reaction conditions are carefully controlled to achieve high yields. The process generally involves heating a mixture of the piperidine derivative and the chloropyrimidine in a suitable solvent, such as n-butanol, in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the HCl generated during the reaction. semanticscholar.org This step effectively couples the piperidine nitrogen to the pyrimidine (B1678525) ring, incorporating the essential hinge-binding moiety. The pyrrolo[2,3-d]pyrimidine group is a well-known pharmacophore that mimics the adenine (B156593) region of ATP, enabling potent and often selective inhibition of kinases. nih.gov

| Reaction | Reactants | Key Reagents/Conditions | Product Moiety | Reference |

| SNAr Coupling | 4-aminopiperidine-4-carboxamide derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | n-BuOH, Et3N, 100 °C | 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | nih.govsemanticscholar.org |

This synthetic approach has led to the discovery of orally bioavailable and selective PKB inhibitors that have demonstrated significant anti-tumor activity in preclinical models. nih.gov

Chemical Modifications and Derivatization Reactions

Oxidation and Reduction Pathways of the Compound

The chemical structure of this compound contains several functional groups susceptible to oxidation and reduction, allowing for further derivatization. Based on the reactivity of the closely related 4-amino-1-benzylpiperidine-4-carboxylic acid, specific transformations can be anticipated.

Oxidation : The primary amino group at the C4 position is a potential site for oxidation. Treatment with common oxidizing agents can convert this amine into other nitrogen-containing functional groups, such as nitro derivatives. This transformation alters the electronic properties and hydrogen bonding capabilities of the C4 substituent.

Reduction : The carboxamide functional group is generally stable but can be reduced under forcing conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide to an aminomethyl group (-CH2NH-benzyl). This reaction transforms the planar amide bond into a flexible secondary amine, significantly altering the compound's shape and basicity. While the carboxylic acid precursor can be reduced to an alcohol, the reduction of the carboxamide yields an amine, providing a distinct pathway for derivatization.

Nucleophilic Substitution Reactions and Formation of Substituted Derivatives

The nucleophilicity of the primary amino group at the C4 position is a key handle for derivatization via nucleophilic substitution reactions. This amine can react with a variety of electrophiles to form a wide range of substituted derivatives.

A common modification is N-acylation, where the amino group reacts with acid chlorides or activated esters to form new amide bonds. mdpi.com This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to scavenge the acid byproduct. mdpi.comresearchgate.net This straightforward reaction allows for the introduction of diverse acyl groups, which can be used to probe interactions with biological targets or modify physicochemical properties.

Another important reaction is N-alkylation. While direct alkylation can sometimes lead to over-alkylation, reductive amination provides a controlled method for synthesizing secondary amines. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. mdpi.com

These nucleophilic substitution reactions are fundamental in building libraries of analogues for SAR studies. mdpi.comnih.gov

Synthesis of Conjugates and Analogues for Research

The synthesis of analogues and conjugates of this compound is a critical activity in drug discovery and chemical biology.

Analogues : Structure-activity relationship studies heavily rely on the systematic synthesis of analogues. For the this compound scaffold, analogues are typically created by modifying three main positions:

The substituent on the piperidine nitrogen (e.g., replacing the benzyl group). nih.gov

The substituents on the C4-amino group through reactions like acylation or alkylation. mdpi.com

The substituent on the carboxamide nitrogen (e.g., replacing the benzyl group with other aryl or alkyl groups). nih.gov

For example, a series of 4-benzylpiperidine (B145979) carboxamides were synthesized and evaluated as dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, demonstrating how systematic modification can tune biological activity. nih.govresearchgate.net

Conjugates : The compound can be conjugated to other molecules to create research tools or novel therapeutic agents. For instance, new thiourea (B124793) derivatives have been successfully synthesized by reacting 4-amino-N-benzylpiperidine with benzoylisothiocyanate, yielding conjugates with distinct structural and potentially biological properties. researchgate.net Similarly, conjugates with amino acids or peptides have been synthesized to study antimicrobial activity, where the piperidine scaffold serves as a core for presenting bioactive functionalities. The introduction of 4-aminopiperidine-4-carboxylic acid into peptides has been shown to enhance helical structure and improve stability against enzymatic degradation. nih.gov

Methodological Aspects of Structural Elucidation and Purity Assessment in Research Synthesis

The unambiguous characterization of synthesized compounds is essential to ensure that biological and chemical findings are reliable. A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and purity assessment of this compound and its derivatives.

Structural Elucidation :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. For derivatives of 4-amino-N-benzylpiperidine, characteristic signals can be identified. researchgate.net For example, ¹H NMR spectra typically show signals for the aromatic protons of the benzyl groups, a singlet for the benzylic methylene (B1212753) (-CH2-Ph) protons, and complex multiplets for the piperidine ring protons. semanticscholar.orgresearchgate.net ¹³C NMR provides information on the carbon framework, with characteristic shifts for the carbonyl (C=O) and aromatic carbons. researchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. semanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For instance, characteristic stretching bands for N-H (amine and amide), C=O (amide), and C-N bonds can be readily observed. researchgate.net

Purity Assessment :

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of a synthesized compound. The compound is passed through a column (commonly a C18 reverse-phase column), and its elution is monitored by a UV detector. Purity is typically reported as the percentage of the area of the main product peak relative to the total area of all peaks. A purity of >95% is often required for compounds used in biological assays.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of the molecular weight of the peak of interest. semanticscholar.org

| Technique | Purpose | Typical Observations for Derivatives | Reference |

| ¹H NMR | Elucidate proton environment and connectivity | Signals for aromatic protons (δ 7.2-7.4 ppm), benzylic CH2 (δ ~3.5-3.7 ppm), piperidine protons (δ 1.5-3.2 ppm) | semanticscholar.orgresearchgate.net |

| ¹³C NMR | Determine carbon framework | Signals for amide carbonyl (δ ~170-180 ppm), aromatic carbons (δ ~125-140 ppm) | semanticscholar.orgresearchgate.net |

| IR | Identify functional groups | Stretching bands for N-H (~3250-3420 cm⁻¹), C=O (~1650-1705 cm⁻¹) | researchgate.net |

| HRMS | Confirm molecular formula | Provides highly accurate m/z value corresponding to the expected elemental composition | semanticscholar.org |

| HPLC | Assess purity | A single major peak indicates high purity; purity often required to be >95% |

Molecular Target Engagement and Mechanistic Insights of 4 Amino N Benzylpiperidine 4 Carboxamide

Investigations into Enzyme Interactions

The interaction of 4-amino-N-benzylpiperidine-4-carboxamide derivatives with key enzymes has been a significant area of research, particularly in the contexts of neurodegenerative disease and oncology.

Research on Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

The N-benzylpiperidine moiety is a recognized pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. mdpi.com Research has explored novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. nih.gov For instance, a series of inhibitors were designed based on a lead compound that demonstrated significant inhibitory activity against AChE, with an IC50 value of 0.03 ± 0.07 μM. nih.gov

In the broader context of Alzheimer's therapy, a multi-target-directed ligand approach is often employed, aiming to simultaneously inhibit both AChE and the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.com BACE1 is a key enzyme in the formation of amyloid-β peptides. mdpi.commdpi.com While direct studies on this compound as a dual inhibitor are not extensively detailed, the structural components are relevant. The N-benzylpiperidine group is a common scaffold for AChE inhibitors, while other structurally similar compounds have been investigated for BACE1 modulation. mdpi.commdpi.com For example, in one study, a structurally related benzyl (B1604629) carbamate (B1207046) derivative showed approximately 28% inhibition of BACE1 activity at a 10 µM concentration. mdpi.com This suggests the potential of the broader chemical class to interact with enzymes central to Alzheimer's disease pathology.

Studies on Protein Kinase B (PKB/Akt) Inhibition and Selectivity

Derivatives of 4-amino-piperidine-4-carboxamide have been identified as potent and selective inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that regulate growth and survival. nih.govnih.gov The dysregulation of PKB signaling is a common feature in many cancers, making it an important therapeutic target. nih.govnih.gov

Specifically, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as ATP-competitive, nanomolar inhibitors of PKB. nih.govnih.govacs.org These compounds exhibit significant selectivity for PKB over other closely related kinases, such as PKA. nih.govacs.org Optimization of the structure, particularly through the introduction of the carboxamide linker, was found to produce potent and orally bioavailable inhibitors. nih.govnih.gov For example, the 2,4-dichlorobenzyl amide derivative showed a 24-fold selectivity for PKB over PKA. acs.org The crystal structure of one such amide derivative bound to PKBβ confirmed its mode of interaction within the enzyme's active site. acs.org

| Compound | Modification | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |

|---|---|---|---|---|

| Amide 21 | 4-chlorobenzyl amide | 140 | 2000 | ~14 |

| Amide 28 | 2,4-dichlorobenzyl amide | 100 | 2400 | ~24 |

Elucidation of Cytochrome P450-Mediated Metabolic Pathways (e.g., N-dealkylation by CYP3A4)

The 4-aminopiperidine (B84694) core is subject to extensive metabolism by cytochrome P450 (CYP) enzymes, with N-dealkylation being a primary pathway. nih.govnih.govacs.org CYP3A4 has been identified as the major isoform responsible for catalyzing this reaction for a variety of drugs containing the 4-aminopiperidine moiety. nih.govacs.org

Theoretical and experimental studies have provided molecular insights into this metabolic process. nih.govnih.gov Molecular docking studies suggest that the 4-amino nitrogen atom of the piperidine (B6355638) ring plays a crucial role. nih.gov It is proposed to form a strong hydrogen bond with the serine 119 residue within the active site of CYP3A4. nih.govnih.gov This interaction orients the substrate appropriately above the heme porphyrin ring, exposing the α-carbon hydrogens of the N-alkyl group to the catalytic center of the enzyme, thereby facilitating the N-dealkylation reaction. nih.gov This mechanistic understanding is valuable for guiding drug design to optimize metabolic stability. nih.govnih.gov

Research on Receptor Binding and Modulation

The this compound scaffold has also been investigated for its ability to interact with G protein-coupled receptors.

Muscarinic Receptor Antagonism Studies, Including Subtype Selectivity (e.g., M2)

Muscarinic receptors are involved in regulating a wide array of physiological functions, and their antagonists have therapeutic applications. drugbank.com While the piperidine core is a common feature in many muscarinic antagonists, specific research has focused on derivatives to achieve subtype selectivity. nih.gov For instance, selective M2 receptor antagonists are of interest for treating bradycardia. nih.gov Although direct studies extensively characterizing this compound as an M2 antagonist are limited, research on structurally similar compounds provides relevant insights. A class of 4-aminomethylpiperidine derivatives was identified as potent and highly selective M3 muscarinic antagonists, demonstrating that modifications to the aminopiperidine core can yield high selectivity for specific muscarinic receptor subtypes. nih.gov

CCR5 Receptor Antagonism and Anti-HIV-1 Fusion Research

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. nih.gov Consequently, CCR5 antagonists are an important class of anti-HIV drugs. The piperidine-4-carboxamide moiety has been identified as a key structural feature for anti-HIV activity and metabolic stability in some CCR5 antagonists. nih.gov For example, the compound TAK-220, which incorporates a piperidine-4-carboxamide structure, was developed from high-throughput screening and advanced to clinical trials. nih.gov The research in this area highlights the importance of the 4-benzylpiperidine (B145979) and related piperidine carboxamide moieties in designing molecules that can effectively block the CCR5 co-receptor, thereby preventing HIV-1 fusion and entry into cells. nih.gov

Sigma (σ1/σ2) Receptor Ligand Investigations

Research into piperidine-4-carboxamide derivatives has revealed their potential as high-affinity ligands for sigma (σ) receptors. While sigma receptors were initially misclassified as an opioid receptor subtype, they are now understood to be a distinct family of proteins, with at least two subtypes, σ1 and σ2, identified. units.it These receptors are involved in modulating ion channels and various neurotransmitter systems. units.it

Derivatives of the N-benzylpiperidine-4-carboxamide scaffold have been evaluated for their binding affinity at both σ1 and σ2 receptors through radioligand competition assays. units.it The fundamental structure, featuring a basic piperidine nitrogen and two benzyl rings, appears to fulfill the key pharmacophoric requirements for optimal binding to the σ1 receptor. units.it Specifically, the basic nitrogen acts as a positive ionizable feature, the amide oxygen can accept a hydrogen bond, and the benzyl rings provide necessary hydrophobic interactions within the receptor's binding cavity. units.it

Studies on closely related analogs provide quantitative insights into this binding. For instance, a derivative featuring a 4-chlorobenzyl moiety on the piperidine nitrogen and a benzyl group on the amide nitrogen demonstrated a high affinity for the σ1 receptor, with a Ki value of 12.9 nM. units.it Another investigation into a radioiodinated analog, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated high affinity for both σ1 and σ2 receptor subtypes. nih.govnih.gov In competitive binding studies using MCF-7 breast tumor cells, this analog showed high-affinity binding with a Ki of 4.6 nM when competed with haloperidol (B65202) and 56 nM when competed with ditolylguanidine (DTG). nih.govresearchgate.net Scatchard analysis of this analog revealed saturable binding with a dissociation constant (Kd) of 26 nM. nih.govresearchgate.net

These investigations underscore the potent interaction of the N-benzylpiperidine-4-carboxamide scaffold with sigma receptors, particularly the σ1 subtype.

Binding Affinity of N-Benzylpiperidine-4-Carboxamide Analogs at Sigma Receptors

| Compound | Receptor Target | Assay Condition | Binding Affinity (Ki/Kd) | Reference |

|---|---|---|---|---|

| N-(4-chlorobenzyl)-N-benzylpiperidine-4-carboxamide | σ1 | Radioligand competition assay | 12.9 nM (Ki) | units.it |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (non-selective) | Competition with Haloperidol in MCF-7 cells | 4.6 nM (Ki) | nih.govresearchgate.net |

| Competition with DTG in MCF-7 cells | 56 nM (Ki) | nih.govresearchgate.net | ||

| Scatchard analysis in MCF-7 cells | 26 nM (Kd) | nih.govresearchgate.net |

Monoamine Transporter (SERT, NET, DAT) Modulation Research

The 4-benzylpiperidine carboxamide scaffold has been systematically investigated for its ability to modulate the three major monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). nih.govkoreascience.kr These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations by facilitating their reuptake from the synaptic cleft. wikipedia.org

Structure-activity relationship studies on a series of 24 synthetic 4-benzylpiperidine carboxamides have identified critical structural features that determine their potency and selectivity for each transporter. nih.gov The nature of the aromatic ring substituents and the length of the carbon linker between the amine and the piperidine ring play crucial roles. nih.govkoreascience.kr

For SERT inhibition , compounds with a biphenyl (B1667301) ring substituent generally exhibit a higher degree of inhibition than those with a diphenyl ring. nih.gov Additionally, derivatives with a 2-naphthyl substitution tend to have enhanced inhibitory activity on SERT compared to those with a 1-naphthyl group. nih.govkoreascience.kr

For NET inhibition , compounds featuring a 2-naphthyl ring also showed a higher degree of inhibition. nih.govkoreascience.kr

For DAT inhibition , the linker length was a key determinant. All tested 4-benzylpiperidine carboxamides with a two-carbon linker showed a higher degree of DAT inhibition than those with a three-carbon linker. nih.govkoreascience.kr The presence of a diphenyl acetyl substitution was highly correlated with potent dopamine reuptake inhibition, regardless of the linker length. nih.govkoreascience.kr

This research demonstrates that the 4-benzylpiperidine carboxamide framework can be chemically tuned to act as a serotonin-norepinephrine reuptake inhibitor (SNRI) or a triple reuptake inhibitor (TRI) by modifying specific structural elements. nih.gov

Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides on Monoamine Transporters

| Structural Feature | Effect on SERT | Effect on NET | Effect on DAT | Reference |

|---|---|---|---|---|

| Biphenyl Ring Substituent | Higher Inhibition | - | - | nih.govkoreascience.kr |

| Diphenyl Ring Substituent | Lower Inhibition | - | Higher Inhibition (especially diphenyl acetyl) | nih.govkoreascience.kr |

| 2-Naphthyl Ring Substituent | Higher Inhibition | Higher Inhibition | - | nih.govkoreascience.kr |

| Two-Carbon Linker | - | - | Higher Inhibition | nih.govkoreascience.kr |

| Three-Carbon Linker | - | - | Lower Inhibition | nih.govkoreascience.kr |

Detailed Elucidation of Molecular Mechanisms of Action in Preclinical Models

The molecular mechanisms underlying the activity of this compound and its analogs have been explored through computational and in vitro preclinical models. nih.govnih.gov

Docking simulations performed with a triple reuptake inhibitor (a 4-benzylpiperidine carboxamide derivative known as 8k) revealed that the compound binds tightly within a pocket formed by the transmembrane domains (TM) 1, TM3, and TM6 of all three monoamine reuptake transporters. nih.govresearchgate.net This computational insight provides a structural basis for the observed inhibitory activity of this chemical class on SERT, NET, and DAT. nih.gov

The functional consequences of this transporter engagement have been demonstrated in cell-based preclinical models. nih.gov The dopamine D2 receptor (D2R) undergoes endocytosis upon dopamine stimulation. nih.gov Co-expression of DAT with D2R was found to significantly inhibit this dopamine-induced endocytosis, likely by reducing local dopamine concentrations through reuptake. nih.govnih.gov Pre-treatment of these cells with a 4-benzylpiperidine carboxamide derivative (8f), which has potent DAT inhibitory activity, effectively blocked the DAT-induced inhibition of D2R endocytosis. nih.govnih.gov This finding functionally confirms that these compounds inhibit DAT activity and thereby modulate the signaling of related receptors like D2R. nih.gov

Further mechanistic studies on related 4-amino-piperidine-4-carboxamides have shown their potential to inhibit other crucial cellular targets, such as Protein Kinase B (PKB/Akt). nih.gov X-ray crystallography of a related carboxamide inhibitor bound to PKBβ revealed specific molecular interactions. The inhibitor's 4-amino group forms interactions with the amino acid residues Glu236 and the backbone carbonyl of Glu279, while a lipophilic chlorophenyl ring sits (B43327) in a hydrophobic pocket. nih.gov A favorable close contact between the inhibitor's basic amino group and the sulfur of Met282 was also observed. nih.gov In vivo preclinical models using human tumor xenografts in nude mice showed that these PKB-inhibiting compounds could modulate signaling biomarkers and strongly inhibit tumor growth at well-tolerated doses. nih.gov

Additionally, in vivo studies in rats with a radioiodinated analog, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated specific target engagement in a living system. The binding of the radiopharmaceutical in organs like the brain, kidney, heart, and lung was significantly blocked by the co-administration of haloperidol, confirming that the compound binds specifically to sigma receptors in a preclinical model. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Amino N Benzylpiperidine 4 Carboxamide and Its Analogues

Influence of Substituents on the Piperidine (B6355638) Nitrogen on Biological Activity

Substitutions on the nitrogen atom of the piperidine ring have a marked effect on the biological activity of 4-amino-N-benzylpiperidine-4-carboxamide analogues. The nature of these substituents can influence affinity and selectivity for various biological targets.

Research on a series of piperidine-4-carboxamide derivatives has demonstrated that the substituent on the piperidine nitrogen is a key determinant of sigma-1 (σ1) receptor affinity. For instance, a 4-chlorobenzyl group linked to the piperidine nitrogen was found in a tetrahydroquinoline derivative with very high σ1 affinity (Ki = 3.7 nM) and a significant selectivity ratio over the σ2 receptor. units.it Conversely, introducing a 2,4-dichloro substitution on the N-benzylpiperidine moiety led to a significant decrease in σ1 receptor affinity. units.it This suggests that while some halogen substitutions are favorable, the substitution pattern is critical.

In a different series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides designed as human carbonic anhydrase (hCA) inhibitors, modifications to the benzyl (B1604629) group attached to the piperidine amide nitrogen also influenced activity. Moving a chlorine atom from the 4-position to the 2-position on the benzyl ring resulted in a five-fold decrease in inhibitory activity against hCA. nih.gov The addition of a second chlorine atom at the 2-position did not improve activity, whereas a second chlorine at the 3-position partially restored it. nih.gov Replacing the 4-chloro substituent with a 4-fluoro group led to a seven-fold decrease in activity. nih.gov These findings underscore the sensitivity of the binding pocket to the electronic and steric properties of the substituent on the piperidine nitrogen's benzyl group.

The following table summarizes the effect of N-benzyl substitutions on the inhibitory activity of piperidine-4-carboxamide analogues against human carbonic anhydrase.

| Compound ID | N-Benzyl Substitution | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |

| 14 | Benzyl | 9.0 | 25.4 | 8.3 |

| 19 | 2-Chlorobenzyl | 4.2 | 1.8 | 1.5 |

| 20 | 4-Chlorobenzyl | - | - | - |

| 21 | 2,4-Dichlorobenzyl | 4.8 | 2.5 | 1.9 |

| 22 | 3,4-Dichlorobenzyl | 2.1 | 1.1 | 0.9 |

| 24 | 4-Fluorobenzyl | 4.1 | 6.4 | 5.2 |

Data sourced from a study on human carbonic anhydrase inhibitors. nih.gov

The Role of the Carboxamide Functional Group in Molecular Recognition and Binding

The carboxamide functional group is a crucial element in the molecular structure of this compound, playing a significant role in molecular recognition and binding to target proteins. This group can participate in key hydrogen bonding interactions that anchor the ligand within the binding site.

In the context of σ1 receptor ligands, the amide oxygen atom is capable of accepting a hydrogen bond from a donor residue on the receptor, which is a critical pharmacophoric requirement for optimal binding. units.it This hydrogen bonding capability contributes to the stabilization of the ligand-receptor complex and enhances binding affinity.

Furthermore, studies on piperidine carboxamides as proteasome inhibitors in Plasmodium falciparum have revealed that these compounds bind to a previously untargeted region of the β5 active site. nih.gov Cryo-electron microscopy showed the compound binding in a pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic threonine. monash.edu This novel binding mode, mediated in part by the carboxamide moiety, underlies the species-selective inhibition of the parasite proteasome over human isoforms. nih.govmonash.edu

The structural rigidity and hydrogen bonding potential of the carboxamide linker are also important. In a series of protein kinase B (PKB) inhibitors, replacing a more flexible ether linker with an amide linker in one analogue (compound 21) retained activity at PKB and improved selectivity over PKA, highlighting the favorable conformational constraints imposed by the amide. nih.gov

Impact of Substitutions on the Benzyl Moiety and Linker Region on Target Interaction

Modifications to the benzyl moiety and the linker region connecting it to the core structure have a profound impact on the target interaction and selectivity of 4-benzylpiperidine (B145979) carboxamides. These substitutions influence how the molecule fits into the binding pockets of different transporters and receptors.

A study on 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors demonstrated that the nature of the aromatic substituent and the length of the carbon linker are critical for selectivity towards the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov

Aromatic Substituents:

Biphenyl (B1667301) vs. Diphenyl: Compounds with a biphenyl ring showed a higher degree of inhibition of SERT and NET compared to those with a diphenyl group. nih.gov Conversely, diphenyl-substituted compounds exhibited stronger inhibition of DAT. nih.gov

Naphthyl Substituents: Analogues with a 2-naphthyl substitution generally displayed enhanced inhibition of SERT and NET compared to those with a 1-naphthyl substitution. nih.gov

Linker Length:

A two-carbon linker between the amine and the 4-benzylpiperidine core resulted in much higher potency for DAT inhibition compared to a three-carbon linker. nih.gov

For NET inhibition, compounds with a three-carbon linker were generally more potent. nih.gov

The following table illustrates the impact of aromatic substituents and linker length on the inhibitory activity (IC50) of 4-benzylpiperidine carboxamides on monoamine transporters.

| Aromatic Substituent (R¹) | Linker Length (n) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| Biphenyl | 2 | 1.8 | 1.2 | >10000 |

| Biphenyl | 3 | 0.8 | 0.9 | >10000 |

| Diphenylacetyl | 2 | 2890 | 18.4 | 12.3 |

| Diphenylacetyl | 3 | 1150 | 12.5 | 105 |

| 1-Naphthyl | 2 | 15.6 | 6.5 | 4560 |

| 1-Naphthyl | 3 | 10.5 | 5.2 | >10000 |

| 2-Naphthyl | 2 | 4.5 | 2.5 | 1580 |

| 2-Naphthyl | 3 | 2.8 | 1.8 | >10000 |

Data adapted from a study on monoamine reuptake inhibitors. nih.gov

In another series of inhibitors for protein kinase B (PKB), substitutions on the benzyl group at the 4-position of the piperidine ring also influenced selectivity. A 2,4-dichlorobenzyl analogue demonstrated improved selectivity for PKB over PKA. nih.gov

Stereochemical Requirements for Modulating Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as the three-dimensional arrangement of atoms can significantly affect interactions with biological targets. For piperidine derivatives, the stereochemical configuration can influence binding affinity and functional activity.

While specific studies on the stereochemistry of this compound are limited, research on related chiral piperidine structures highlights the importance of stereoisomerism. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines allows for the synthesis of enantioenriched piperidine fragments. acs.org This methodology provides access to specific stereoisomers, which can then be used to probe the stereochemical requirements of a biological target. The ability to generate and test individual enantiomers is crucial, as the biological activity often resides in only one enantiomer, while the other may be inactive or even produce undesirable effects.

The synthesis of stereoselective C4-substituted piperidines has been achieved through iridium(III)-catalyzed sequential cascades, which prevents racemization and yields highly enantioenriched products. nih.gov Such synthetic strategies are essential for systematically evaluating the impact of stereochemistry on the biological profiles of these compounds. The differential activity between stereoisomers can provide valuable information about the topology of the binding site and guide the design of more potent and selective molecules.

Systematic Derivatization Strategies for Enhancing Selectivity and Potency in Research

Systematic derivatization is a key strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. For this compound and its analogues, various synthetic approaches have been employed to enhance selectivity and potency.

One common strategy is the reductive amination of N-substituted 4-piperidone (B1582916) derivatives with appropriate amines. This method allows for the introduction of a wide variety of substituents at the 4-amino position, enabling a systematic exploration of the structure-activity relationship. mdpi.com

The Ugi four-component reaction is another powerful tool for creating diverse libraries of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This one-pot reaction allows for the simultaneous introduction of multiple points of diversity, facilitating the rapid synthesis of a wide range of analogues for biological screening. This approach has been successfully applied to the synthesis of complex molecules like carfentanil and remifentanil. researchgate.net

Furthermore, modifications of the benzyl group and the linker region, as discussed previously, represent a systematic approach to fine-tuning the selectivity of these compounds for different biological targets. By methodically altering the electronic and steric properties of the aromatic ring and adjusting the length and flexibility of the linker, researchers can modulate the interaction with specific receptors or transporters. nih.gov For instance, the synthesis of a series of N-benzylpiperidine carboxamide derivatives with different aryl and aromatic heterocycles replacing an indanone moiety led to the identification of analogues with potent acetylcholinesterase inhibitory activity. nih.gov

These derivatization strategies, combined with biological evaluation and computational modeling, provide a rational framework for the development of highly selective and potent this compound-based compounds for research purposes.

Computational Chemistry and Molecular Modeling Applications in 4 Amino N Benzylpiperidine 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Research on derivatives of the 4-benzylpiperidine (B145979) carboxamide core has utilized molecular docking to elucidate the molecular basis for their activity as monoamine reuptake inhibitors. nih.gov Docking simulations for a series of these compounds against the human norepinephrine (B1679862) transporter (hNET), serotonin (B10506) transporter (hSERT), and dopamine (B1211576) transporter (hDAT) revealed that the ligand binding pocket is primarily formed by regions spanning transmembrane domains (TM) 1, 3, and 6. nih.gov

In simulations with hNET, the 4-benzylpiperidine moiety was found to orient towards the inner pocket, establishing multiple hydrophobic interactions. nih.gov For hDAT, a similar binding pose was observed, with aromatic rings on the ligand surrounded by hydrophobic residues. nih.gov These studies demonstrate that specific substituents on the core structure are critical for determining selectivity. For instance, biphenyl (B1667301) and diphenyl groups were found to be crucial for selectivity towards SERT and DAT, respectively. nih.gov

Similarly, computational studies on related N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE) have used automated docking to place ligands into the enzyme's active site. researchgate.net These simulations identified a key π-cation interaction between the quaternary piperidinic nitrogen of the ligand and the Trp84 residue in the active site. researchgate.net In other research, piperidine (B6355638) derivatives designed as HDM2 antagonists were docked into the protein, with top-scoring molecules exhibiting binding energies of -6.639 and -6.305 kcal/mol, indicating a strong potential for inhibiting the p53-HDM2 interaction. researchgate.net

| Target Protein | Interacting Transmembrane (TM) Domains | Key Amino Acid Residues | Interaction Type | Source |

|---|---|---|---|---|

| hNET | TM1, TM3, TM6 | Phe72, Ala77, Val148, Tyr152, Phe323, Phe317 | Hydrophobic, π-π stacking | nih.gov |

| hDAT | TM1, TM3, TM6 | Phe76, Ala81, Val152, Tyr156, Phe320, Phe326 | Hydrophobic | nih.gov |

| Mouse AChE | N/A | Trp84 | π-cation | researchgate.net |

Quantum Mechanical Studies for Understanding Reactivity and Interactions

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These studies provide insights into properties like orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which govern molecular interactions and reaction pathways.

In the context of 4-aminopiperidine (B84694) derivatives, DFT studies have been used to analyze reactivity descriptors for newly designed compounds. nih.govresearchgate.net By calculating properties such as HOMO-LUMO energies and generating electrostatic potential (ESP) maps, researchers can compare the reactivity of different analogues. nih.govresearchgate.net For example, a comparative DFT study between the most and least potent compounds in a series of DPP4 inhibitors revealed that the most active compound was softer and, consequently, more reactive. nih.govresearchgate.net Such analyses help in understanding the electronic factors that contribute to a compound's biological activity.

In silico Approaches for Predicting and Rationalizing Structure-Activity Relationships

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are essential for rationalizing and predicting how structural modifications affect the biological activity of a compound series.

For 4-benzylpiperidine carboxamides, a systematic investigation of 24 synthetic derivatives helped to characterize their structure-activity relationship (SAR) as monoamine reuptake inhibitors. nih.gov This research identified critical structural features that govern potency and selectivity. Key findings include:

Linker Length: Compounds with a two-carbon linker between the amine and the core structure showed much higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. nih.gov

Aromatic Substituents: The nature of aromatic substituents was critical for selectivity. Biphenyl groups favored SERT inhibition, diphenyl groups favored DAT inhibition, and a 2-naphthyl ring enhanced inhibition of both NET and SERT compared to a 1-naphthyl ring. nih.gov

In a different therapeutic area, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds designed to inhibit the p53–HDM2 interaction. researchgate.net This statistically validated model was then used to create a combinatorial library of new molecules and predict their activity, leading to the identification of novel potent HDM2 inhibitors. researchgate.net

Conformational Analysis and Detailed Ligand-Protein Interaction Mapping

Understanding the conformational preferences of a ligand is crucial, as the molecule must adopt a specific three-dimensional shape to fit into a protein's binding site. Conformational analysis, often coupled with interaction mapping from docking or crystallography, provides a detailed picture of molecular recognition.

The piperidine ring, central to the 4-amino-N-benzylpiperidine-4-carboxamide core, typically exists in a chair conformation. However, when the piperidine nitrogen is acylated, as in the carboxamide, pseudoallylic strain can force substituents at the 2-position into an axial orientation. nih.gov While the chair conformation is generally favored, less stable twist-boat conformations can be stabilized by specific protein-ligand interactions within a binding pocket. nih.govacs.org The energy penalty for adopting a less favorable conformation can be significant, and it is unlikely to be overcome by binding interactions if the penalty exceeds 3 kcal/mol. nih.gov

Detailed interaction mapping from docking studies of 4-benzylpiperidine carboxamides with monoamine transporters has provided a clear view of their binding modes. nih.gov The 4-benzylpiperidine moiety consistently faces the inner pocket of the transporters, engaging in multiple hydrophobic interactions. nih.gov A key interaction observed in the hNET binding site is a strong π-π stacking interaction between a 2-naphthyl substituent on the ligand and the Phe317 residue in TM6. nih.gov This level of detail is invaluable for guiding the design of new derivatives with improved affinity and selectivity.

Preclinical Biological Investigations of 4 Amino N Benzylpiperidine 4 Carboxamide

In Vitro Biological Activity Assessments in Research Settings

Antimicrobial Activity Studies against Pathogenic Microorganisms

Derivatives of the 4-aminopiperidine (B84694) and N-benzylpiperidine scaffolds have demonstrated notable activity against a range of pathogenic fungi and bacteria. In one study, inspired by established antifungal agents, a library of over 30 4-aminopiperidine derivatives was synthesized and evaluated. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as particularly promising candidates due to their potent in vitro antifungal activity against various species of Candida and Aspergillus. nih.gov Further investigation into the mechanism of these compounds suggested that they interfere with ergosterol (B1671047) biosynthesis by inhibiting the enzymes sterol C14-reductase and sterol C8-isomerase. nih.gov

In other research, derivatives of N-benzyl piperidin-4-one were synthesized and tested for antimicrobial properties. researchgate.net These compounds showed very potent activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net Additionally, conjugates of 4-benzylpiperidine (B145979) with various amino acids have been assessed for antimicrobial activity. chemijournal.com These hybrid molecules were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Aspergillus Niger, Aspergillus flavus, Fusarium monoliforme), with some conjugates showing significant activity. chemijournal.com

Table 1: Antifungal Activity of a Key 4-Aminopiperidine Derivative

| Compound | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 0.5 - 4 |

| Aspergillus spp. | 0.5 - 2 |

Data sourced from studies on 4-aminopiperidine derivatives. nih.gov

Antiviral Activity Research (e.g., Influenza H1N1, Hepatitis C Virus Assembly)

The 4-aminopiperidine (4AP) scaffold has been identified as a promising starting point for the development of novel antiviral agents, particularly those targeting the assembly of the Hepatitis C Virus (HCV). nih.govnih.gov Through high-throughput screening, 4AP derivatives were discovered to be potent inhibitors of HCV proliferation. nih.gov Unlike many approved HCV drugs that target viral replication, this class of compounds was found to inhibit the later stages of the viral life cycle: the assembly and release of infectious virions. nih.govnih.gov The initial hit compound demonstrated efficacy with a half-maximal effective concentration (EC₅₀) in the low micromolar range (2.57 µM) and showed no significant toxicity in counterscreens. nih.gov

Furthermore, compounds featuring the N-benzylpiperidine structure have been investigated as inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.gov Research has identified a class of N-benzyl-4,4-disubstituted piperidines that act as fusion inhibitors. nih.govresearchgate.net These molecules are believed to target the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells, by interfering with the low pH-induced membrane fusion process. nih.govresearchgate.net The piperidine-4-carboxamide motif has also been explored for broad-spectrum antiviral activity, showing inhibitory action against various RNA viruses, including coronaviruses. gavinpublishers.com

Table 2: In Vitro Antiviral Activity of Representative Piperidine (B6355638) Derivatives

| Compound Class | Virus | Target/Mechanism | EC₅₀ |

|---|---|---|---|

| 4-Aminopiperidine (4AP) Derivative | Hepatitis C Virus (HCV) | Viral Assembly/Release | 2.57 µM |

| N-benzyl-4,4-disubstituted piperidine | Influenza A (H1N1) | HA-mediated fusion | Not Specified |

| Piperidine-4-carboxamide (NCGC2955) | Coronavirus (NL63) | Host Factor (putative) | 1.5 - 2.5 µM |

Data compiled from research on various piperidine-based scaffolds. nih.govnih.govgavinpublishers.com

Neuroprotective Research in Cellular Models

While specific neuroprotective studies on 4-amino-N-benzylpiperidine-4-carboxamide are limited, related structures have been evaluated in the context of neurodegenerative diseases like Alzheimer's disease. A study on novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives assessed their potential to protect against amyloid-beta-induced toxicity in PC12 neuronal cells. One of the most promising compounds from this series demonstrated a neuroprotective effect, showing 23.2% protection at a concentration of 50 µM. This suggests that the N-benzylpiperidine carboxamide scaffold could be a valuable framework for developing multi-target agents for Alzheimer's disease.

Standardized Enzyme Inhibition and Receptor Binding Assays

The N-benzylpiperidine carboxamide structure is a key feature in molecules designed to interact with various enzymes and receptors in the central nervous system. A significant area of investigation has been their role as monoamine reuptake inhibitors. nih.gov Structure-activity relationship studies on a series of 24 synthetic 4-benzylpiperidine carboxamides revealed that they can act as inhibitors of the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov The length of the linker between moieties and the nature of aromatic substituents were found to be critical in determining the potency and selectivity for each transporter. nih.gov

This scaffold has also been used to develop potent cholinesterase inhibitors for potential Alzheimer's disease treatment. nih.gov By modifying a lead compound to replace an ester linkage with a more stable amide, researchers developed N-benzylpiperidine carboxamide derivatives that showed significant inhibitory activity against acetylcholinesterase (AChE), with the most active analogue having a half-maximal inhibitory concentration (IC₅₀) of 0.41 µM. nih.gov In a separate study, related compounds also showed inhibitory activity against butyrylcholinesterase (BChE).

Additionally, radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been synthesized and characterized as a high-affinity ligand for both sigma-1 and sigma-2 receptors, which are implicated in various neurological functions and diseases. researchgate.net Competition binding studies in MCF-7 breast cancer cells, which express these receptors, showed high-affinity binding with Ki values of 4.6 nM and 56 nM against reference sigma ligands. researchgate.net

Table 3: Enzyme and Transporter Inhibition by N-Benzylpiperidine Carboxamide Derivatives

| Compound Class | Target | Potency (IC₅₀ or Kᵢ) |

|---|---|---|

| 4-Benzylpiperidine Carboxamides | SERT, NET, DAT | Varies by structure |

| N-Benzylpiperidine Carboxamide Derivative | Acetylcholinesterase (AChE) | 0.41 µM |

| N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors | 4.6 nM (Kᵢ) |

Data sourced from studies on various N-benzylpiperidine carboxamide derivatives. nih.govnih.govresearchgate.net

In Vivo Preclinical Model Investigations (Non-Clinical Focus)

Efficacy Assessments in Relevant Preclinical Disease Models (e.g., fungal and viral infection models)

Following promising in vitro results, some compounds containing the 4-aminopiperidine and N-benzylpiperidine scaffolds have been advanced to in vivo preclinical models to assess their efficacy and pharmacokinetic properties.

In the area of antifungal research, the toxicity of promising 4-aminopiperidine derivatives was evaluated using the alternative in vivo model Galleria mellonella. nih.gov This model allows for preliminary assessment of a compound's activity and toxicity before moving to more complex vertebrate models. nih.gov

For antiviral applications, a lead 4-aminopiperidine compound developed as an HCV assembly inhibitor underwent pharmacokinetic studies in mice. nih.gov The results were favorable, showing good distribution to the liver (the primary site of HCV infection) and a long metabolic half-life, without signs of acute toxicity or behavioral changes in the animals. nih.gov These findings support the potential for further development of this class of compounds for treating viral infections.

The available research discusses related compounds, such as other 4-benzylpiperidine carboxamides or N-benzylpiperidine derivatives, but does not provide the specific preclinical data required for "this compound." Therefore, any attempt to generate the requested content for the specified subsections would not be scientifically accurate and would fall outside the strict constraints of the user's request.

To provide a thorough and accurate article as instructed, specific research dedicated to this compound is necessary. Without such sources, the creation of detailed research findings and data tables on its biological activity and pharmacokinetic profile is not feasible.

4 Amino N Benzylpiperidine 4 Carboxamide As a Research Scaffold and Biochemical Probe

Utility in Organic Synthesis and the Construction of Complex Chemical Entities

The 4-amino-N-benzylpiperidine-4-carboxamide scaffold is a valuable building block in organic synthesis due to its distinct functional groups, which can be selectively modified to construct more elaborate molecules. The piperidine (B6355638) ring offers a conformationally restricted core, a desirable feature in drug design for optimizing binding to biological targets. Precursors and related analogues, such as N-benzylpiperidine-4-carboxaldehyde, serve as key intermediates in the synthesis of a variety of bioactive compounds. For instance, such intermediates are crucial in the multi-step synthesis of complex pharmaceuticals. guidechem.comgoogle.com

The synthetic utility of this scaffold is demonstrated in its application to create diverse molecular architectures. The amino group can undergo acylation, alkylation, or be used in reductive amination protocols to introduce a wide range of substituents. Similarly, the carboxamide can be hydrolyzed or modified, and the N-benzyl group can be removed or replaced to further diversify the structure. This chemical tractability makes the 4-aminopiperidine (B84694) framework a privileged structure for building libraries of compounds for screening and lead optimization. researchgate.netnih.gov

Below is a table summarizing the synthetic utility of key functional groups on the piperidine scaffold.

| Functional Group | Potential Reactions | Purpose in Synthesis |

| Primary Amine (at C4) | Acylation, Alkylation, Sulfonylation, Reductive Amination | Introduction of diverse side chains to explore structure-activity relationships (SAR). |

| Carboxamide (at C4) | Hydrolysis to carboxylic acid, Reduction to amine | Conversion to other functional groups to alter polarity and hydrogen bonding capacity. |

| Tertiary Amine (Piperidine N) | N-debenzylation, N-alkylation | Modification of the core structure to modulate physicochemical properties and target interactions. |

| Piperidine Ring | Conformational constraint | Provides a rigid, 3D structure to orient substituents for optimal target binding. |

Application as a Biochemical Probe for Investigating Enzyme and Receptor Functions

Derivatives of the this compound scaffold are widely used as biochemical probes to investigate the function and structure-activity relationships of various enzymes and receptors. By systematically modifying the scaffold, researchers can develop potent and selective ligands to probe specific biological targets.

One significant application is in the study of monoamine transporters. A series of 4-benzylpiperidine (B145979) carboxamides were synthesized and evaluated for their ability to inhibit the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). researchgate.netkoreascience.kr These studies revealed that structural features, such as the length of the linker between the carboxamide and an aromatic group, and the nature of the aromatic substituent, critically determine the potency and selectivity for each transporter. koreascience.krnih.gov For example, compounds with a two-carbon linker and a diphenyl group showed higher potency for DAT inhibition. nih.gov These probes have been instrumental in understanding how transporter inhibition affects the function of receptors like the dopamine D2 receptor. koreascience.krnih.gov

The 4-aminopiperidine scaffold has also been employed to develop inhibitors for viral proteins and enzymes implicated in disease. In one study, a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C virus (HCV) assembly. nih.gov Further optimization of this scaffold led to compounds that act synergistically with other approved HCV therapeutics, highlighting its potential in developing novel antiviral strategies. nih.gov Additionally, the related piperidine-4-carboxamide scaffold has been used to design inhibitors of secretory glutaminyl cyclase, an enzyme involved in the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta peptides in Alzheimer's disease. nih.gov

The table below highlights examples of biological targets investigated using probes based on this scaffold.

| Biological Target | Type of Probe/Inhibitor | Research Application |

| Monoamine Transporters (SERT, NET, DAT) | 4-benzylpiperidine carboxamide derivatives | To study the structural requirements for selective inhibition and modulate neurotransmitter levels. researchgate.netnih.gov |

| Dopamine D2 and D3 Receptors | Piperidine-4-carboxamide analogues | To develop selective ligands and understand the molecular basis of receptor subtype selectivity. acs.org |

| Hepatitis C Virus (HCV) Assembly | 4-aminopiperidine derivatives | To inhibit the formation of infectious viral particles and explore novel antiviral mechanisms. nih.gov |

| Secretory Glutaminyl Cyclase (sQC) | Piperidine-4-carboxamide derivatives | To prevent the formation of neurotoxic peptides in Alzheimer's disease. nih.gov |

Development of Novel Chemical Entities Based on the Piperidine Scaffold for Research Purposes

The 4-aminopiperidine core is considered a "privileged scaffold" because it can serve as a foundation for developing ligands for a wide range of different biological targets. thieme-connect.com Medicinal chemists frequently exploit this scaffold to generate novel chemical entities with tailored biological activities for research and therapeutic development.

Research has led to the creation of potent M3 muscarinic receptor antagonists based on the 4-amino-piperidine scaffold, with chemical modifications yielding molecules with high affinity (Ki values as low as 1 nM) and selectivity over the M2 receptor subtype. researchgate.net These compounds are valuable tools for studying the physiological roles of muscarinic receptors.

In another area, the 4-aminopiperidine scaffold was logically designed to create a novel series of inhibitors for dipeptidyl peptidase 4 (DPP4), an enzyme targeted for the management of type 2 diabetes. nih.gov The most potent compound from this series exhibited an IC50 value of 9.25 µM and demonstrated a competitive mode of inhibition. nih.gov Furthermore, N-benzyl piperidine derivatives have been developed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), representing a multi-target approach for investigating potential Alzheimer's disease treatments. nih.gov

The following table summarizes selected novel chemical entities developed from the 4-aminopiperidine scaffold and their associated biological activities.

| Novel Chemical Entity Class | Target(s) | Key Findings |

| M3 Muscarinic Antagonists | M3 Muscarinic Receptor | Achieved high affinity (Ki up to 1 nM) and 3- to 40-fold selectivity over M2 receptors. researchgate.net |

| HCV Assembly Inhibitors | Hepatitis C Virus | Optimized compounds showed nanomolar anti-HCV activity and favorable pharmacokinetic profiles in mice. nih.gov |

| DPP4 Inhibitors | Dipeptidyl Peptidase 4 (DPP4) | A lead compound showed promising inhibitory activity (IC50 = 9.25 µM) with a competitive inhibition mechanism. nih.gov |

| Dual HDAC/AChE Inhibitors | Histone Deacetylase (HDAC) & Acetylcholinesterase (AChE) | A lead compound (d5) exhibited potent dual inhibition (HDAC IC50 = 0.17 µM; AChE IC50 = 6.89 µM). nih.gov |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Efficient Synthetic Methodologies for Piperidine (B6355638) Carboxamide Derivatives

Recent research has highlighted several promising strategies:

Water-Mediated Synthesis: Utilizing water as a solvent offers significant environmental benefits. ajchem-a.com Water-mediated intramolecular cyclization has been successfully employed for the synthesis of substituted piperidinols. nih.gov

Catalyst-Free Reactions: The development of synthetic methods that proceed efficiently without the need for metal catalysts is a significant step towards sustainability. researchgate.net Domino reactions, for instance, allow for the construction of complex piperidine structures in a single, catalyst-free step. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.gov This approach has been successfully applied to the synthesis of polyfunctionalized piperidine scaffolds. dntb.gov.ua

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. This technology is being explored for the synthesis of piperidine-containing compounds.

These advancements are not only making the synthesis of piperidine carboxamide derivatives more sustainable but are also enabling the creation of diverse molecular libraries for biological screening.

Deeper Mechanistic Understanding of Molecular Interactions through Advanced Biophysical Techniques

A thorough understanding of how a molecule interacts with its biological target is crucial for rational drug design. Advanced biophysical techniques are providing unprecedented insights into the binding kinetics, thermodynamics, and structural basis of these interactions for piperidine carboxamide derivatives. youtube.com

A variety of powerful techniques are being employed:

| Biophysical Technique | Information Gained | Application Example |

| X-ray Crystallography | Provides high-resolution 3D structures of ligand-protein complexes, revealing detailed binding modes. | Determining the binding site of piperidine carboxamides in the β5 active site of the Plasmodium falciparum proteasome. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Enables the structural determination of large and flexible protein complexes that are not amenable to X-ray crystallography. | Revealing the binding of a piperidine carboxamide to the β5/β6/β3 subunit interface of the proteasome. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on ligand binding, conformational changes, and dynamics in solution. youtube.com | Used to study the interactions of piperidine derivatives with their target proteins. youtube.com |

| Surface Plasmon Resonance (SPR) | Measures the kinetics (association and dissociation rates) and affinity of ligand-receptor binding in real-time. youtube.com | Quantifying the binding of small molecules to immobilized protein targets. youtube.com |

| Molecular Docking and Dynamics Simulations | Computational methods used to predict the binding poses and stability of ligand-receptor complexes. nih.govnih.gov | Elucidating the binding interactions of piperidine carboxamides with the TRPA1 channel and sigma-1 receptors. nih.govnih.gov |

By integrating data from these diverse techniques, researchers can build comprehensive models of molecular recognition, paving the way for the design of more potent and selective next-generation compounds.

Exploration of Novel Biological Targets and Therapeutic Research Areas (excluding clinical applications)

The versatile scaffold of 4-amino-N-benzylpiperidine-4-carboxamide and its derivatives makes it a promising starting point for exploring a wide range of biological targets beyond their initially identified activities. Phenotypic screening and target identification studies are uncovering new potential therapeutic applications for this class of compounds. nih.gov

Recent research has identified several intriguing new targets:

Plasmodium falciparum Proteasome: Piperidine carboxamides have been identified as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome's β5 subunit, a validated target for antimalarial drug development. nih.gov These compounds bind to a previously unexplored pocket, offering a new avenue for combating drug-resistant malaria. nih.gov

Cathepsin K: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption. mdpi.comresearchgate.net These compounds show potential as anti-bone resorption agents for research into conditions like osteoporosis. mdpi.comresearchgate.net

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel: A class of piperidine carboxamides has been identified as potent, noncovalent agonists of the human TRPA1 channel, an irritant sensor involved in pain, itch, and respiratory diseases. nih.gov Mechanistic studies have revealed a novel binding site, suggesting an evolutionarily conserved gating mechanism. nih.gov

Calpain: Piperidine carboxamide derivatives have been evaluated as inhibitors of µ-calpain, a cysteine protease implicated in various cellular processes. nih.gov Certain keto amides demonstrated high potency and selectivity over the related protease cathepsin B. nih.gov

The exploration of these and other novel targets will continue to expand the potential research applications of piperidine carboxamide derivatives into new and important areas of biology and medicine.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of piperidine carboxamide derivatives is no exception. nih.govnih.gov These computational tools are being used to analyze vast datasets, predict the biological activity of novel compounds, and guide the design of molecules with improved properties. clinmedkaz.orgnih.gov

Key applications of AI and ML in this area include:

| AI/ML Application | Description | Example |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net | A group-based QSAR model was developed for piperidine-derived compounds to predict their inhibition of the p53-HDM2 interaction. researchgate.net |

| Virtual Screening | Uses computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. springernature.com | In silico screening has been used to predict the blood-brain barrier permeability of N-benzylpiperidine carboxamide derivatives. nih.gov |

| De Novo Drug Design | Employs generative models to design entirely new molecules with desired properties. | AI-driven generative models can propose novel piperidine carboxamide scaffolds with predicted high affinity for a target. |

| Prediction of Activity Spectra | Utilizes online tools to predict the likely pharmacological activities and potential targets of new chemical entities. clinmedkaz.org | The PASS (Prediction of Activity Spectra for Substances) online tool has been used to predict a wide range of biological activities for new piperidine derivatives. clinmedkaz.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.